molecular formula C29H21Cl2O4P B3067567 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide CAS No. 1258327-05-7

1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No. B3067567
CAS RN: 1258327-05-7
M. Wt: 535.3 g/mol
InChI Key: WIEZAXAYYNDZFS-UHFFFAOYSA-N
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Description

1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a useful research compound. Its molecular formula is C29H21Cl2O4P and its molecular weight is 535.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • This compound is involved in the synthesis of various derivatives with potential biological activity. For example, 6-Alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides were synthesized and characterized, indicating the compound's role in creating new chemical entities (Kumar, Reddy & Reddy, 2002).

Antimicrobial Activity

  • Some derivatives of this compound have shown antimicrobial activity. For instance, 6-Alkylcarbamato derivatives exhibited significant antimicrobial properties (Kumar, Kasthuraiah, Babu & Reddy, 2003).

Mass Spectrometry Analysis

  • The compound and its derivatives have been analyzed using electron impact mass spectrometry (EI-MS), which helps in understanding their molecular structure and fragmentation patterns (Chongjiu, Daibin, Jin & Wanyi, 2000).

Pharmaceutical Research

  • Derivatives of this compound are explored in pharmaceutical research for their potential as anticancer agents. Novel bis(2-chloroethyl)aminophosphoryl-containing compounds, which are derivatives of this compound, have been prepared as potential anticancer agents (Rao, Reddy, Reddy, Hagar, Tran & Berlin, 2002).

Chelating Agents

  • Some studies involve the synthesis of chelating agents using derivatives of this compound, which could be used for binding ions of f-block elements, indicating its utility in coordination chemistry (Zakirova, Mladentsev & Borisova, 2017).

Scientific Research Applications of 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Synthesis and Characterization

  • Synthesis Techniques

    Research has been conducted on the synthesis of similar compounds, such as 6-alkylcarbamato/alkylthiocarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides. These compounds were synthesized by condensing 2,2-bis(2-hydroxy-5-chlorophenyl)-1,1,1-trichloroethane with dichlorophosphinyl carbamates of different alcohols/thiols, which could provide insights into the synthesis methods applicable to 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (Kanduluru, Ananda Kumar et al., 2002).

  • Spectral Studies

    Spectral studies, such as IR, 1H, 13C & 31P NMR, have been employed in the characterization of similar compounds, providing a basis for understanding the chemical structure and properties of such molecules (K. Ananda Kumar et al., 2003).

Antimicrobial Activity

  • Antimicrobial Properties: Similar compounds like 6-alkylcarbamato-2,10-dichloro-12-trichloromethyl-12H-dibenzo[d,g][1,3,2]-dioxaphosphocin 6-oxides have demonstrated antimicrobial activity. This suggests potential for 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide in antimicrobial applications (K. Ananda Kumar et al., 2003).

Mass Spectrometry Analysis

  • Mass Spectrometry Insights: Electron impact mass spectrometry (EI-MS) has been used to analyze similar compounds, providing detailed insights into their molecular structure. Such analytical techniques could be valuable for the detailed characterization of 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (Li Chongjiu et al., 2000).

Potential Antitumor Activity

  • Antitumor Applications: While direct studies on 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide might be limited, research on structurally related compounds like cyclophosphamide analogs and oxazaphosphorine derivatives reveals their potential application in antitumor activities. This suggests a possibility for exploring 1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide in similar contexts (S. Ludeman & G. Zon, 1975).

properties

IUPAC Name

1,10-bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21Cl2O4P/c30-21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(31)10-4-18)28(26(20)29)35-36(32,33)34-27(23)25(19)29/h1-12H,13-16H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZAXAYYNDZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)Cl)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21Cl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 2
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 3
Reactant of Route 3
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 4
Reactant of Route 4
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 5
Reactant of Route 5
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Reactant of Route 6
Reactant of Route 6
1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

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